molecular formula C18H34O3 B1668426 1,2-Hexadecanediol CAS No. 6920-24-7

1,2-Hexadecanediol

Cat. No.: B1668426
CAS No.: 6920-24-7
M. Wt: 258.44 g/mol
InChI Key: IMYZYCNQZDBZBQ-UHFFFAOYSA-N
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Description

1,2-Hexadecanediol: is an organic compound with the molecular formula C16H34O2 . . This compound is a white to off-white solid at room temperature and is known for its stability and low volatility . It is commonly used in various industrial and research applications due to its unique chemical properties.

Future Directions

1,2-Hexadecanediol is used in the synthesis of CoFe2O4 nanoparticles by thermal decomposition of metal–organic precursors in 1-octadecene . The effect of the this compound content on the structural and magnetic properties of CoFe2O4 nanoparticles is a subject of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Hexadecanediol can be synthesized through several methods. One common method involves the hydrogenation of hexadecanedioic acid. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under high pressure . Another method involves the oxidation of hexadecanol using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods:

In industrial settings, this compound is often produced through the catalytic hydrogenation of hexadecanedioic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor at elevated temperatures and pressures, with the catalyst facilitating the reduction of the carboxylic acid groups to hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions:

1,2-Hexadecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides, and other electrophiles.

Major Products:

    Oxidation: Hexadecanedioic acid.

    Reduction: Hexadecanol.

    Substitution: Esters and ethers of hexadecanediol.

Comparison with Similar Compounds

  • 1,2-Dodecanediol
  • 1,2-Tetradecanediol
  • 1,2-Octanediol
  • 1,2-Decanediol

Comparison:

1,2-Hexadecanediol is unique among its similar compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, compared to 1,2-Octanediol, this compound has a higher melting point and lower volatility . This makes it more suitable for applications requiring stability at higher temperatures. Additionally, its longer carbon chain enhances its hydrophobic properties, making it more effective as a surfactant and emulsifier .

Properties

IUPAC Name

hexadecane-1,2-diol
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InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTOOAFQCTJZDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O2
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DSSTOX Substance ID

DTXSID60884343
Record name 1,2-Hexadecanediol
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Molecular Weight

258.44 g/mol
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Physical Description

White solid; Slightly soluble in water; [MSDSonline]
Record name 1,2-Hexadecanediol
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CAS No.

6920-24-7
Record name 1,2-Hexadecanediol
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Record name 1,2-Hexadecanediol
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Record name CETYL GLYCOL
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Synthesis routes and methods

Procedure details

9,10-Epoxyoctadecanoic acid is prepared according to a method described in “Salimon et al., (2009), European Journal of Scientific Research, 32(2), 216-222” and in which 71 mmol of oleic acid are treated with freshly prepared performic acid at ambient temperature for 3 hours with magnetic stirring (400 rpm). A white powder of 9,10-epoxyoctadecanoic acid (51 mmol) is obtained, with a degree of purity of 65% and a yield of 72%.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,2-Hexadecanediol in current scientific research?

A1: this compound is predominantly employed as a reagent in the synthesis of various nanoparticles, specifically acting as a reducing agent and a stabilizing agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can you elaborate on the role of this compound as a reducing agent in nanoparticle synthesis?

A2: this compound participates in redox reactions, facilitating the reduction of metal precursors to their zero-valent state, which is crucial for nanoparticle formation. [, , , , ] For instance, it's been successfully used in the synthesis of Platinum nanoparticles. []

Q3: How does this compound contribute to the stabilization of nanoparticles during synthesis?

A3: this compound acts as a capping agent, adsorbing onto the surface of nascent nanoparticles. This adsorption prevents uncontrolled growth and aggregation, thereby ensuring the formation of monodisperse nanoparticles. [, , ]

Q4: Can this compound influence the size and morphology of synthesized nanoparticles?

A4: Yes, research has shown that the concentration of this compound in the reaction mixture can directly influence the size and morphology of the resulting nanoparticles. [, , , ]

Q5: Are there specific examples of how this compound affects nanoparticle morphology?

A5: Studies reveal that varying the amount of this compound can lead to the formation of different iron oxide nanoparticle shapes, ranging from spherical to cubic. [, ]

Q6: Does this compound play a role in synthesizing core-shell nanoparticles?

A6: Yes, this compound has been successfully employed in the synthesis of core-shell nanoparticles. A prime example is its use in creating iron oxide-gold core-shell nanoparticles, where it aids in the reduction of gold acetate after the initial formation of iron oxide cores. []

Q7: Can this compound be used in conjunction with other reagents in nanoparticle synthesis?

A7: Absolutely. This compound is often used alongside other reagents, such as oleic acid and oleylamine, to control the size, morphology, and stability of nanoparticles. [, , , , ]

Q8: What is the compatibility of this compound with different solvents and materials?

A8: this compound exhibits good solubility in high boiling point organic solvents like diphenyl ether, benzyl ether, and octadecene, which are commonly used in nanoparticle synthesis. [, , , , , ]

Q9: Are there other applications of this compound beyond nanoparticle synthesis?

A10: While its primary use is in nanomaterial synthesis, this compound has been identified as a potential component in conductive polyethylene formulations. [] This suggests its potential utility in material science applications beyond nanoparticle synthesis.

Q10: What are the proposed mechanisms by which this compound facilitates nanoparticle formation?

A11: While the exact mechanisms are still under investigation, several studies propose that this compound participates in complex reaction pathways involving the reduction of metal precursors, stabilization of intermediate species, and control over nucleation and growth processes. [, , , , ]

Q11: Have there been studies investigating the interaction of this compound with metal precursors?

A12: Yes, research suggests that this compound can interact with metal precursors, forming intermediate complexes that play a crucial role in determining the final nanoparticle properties. [] Understanding these interactions is key to fine-tuning nanoparticle synthesis.

Q12: Does this compound influence the crystalline structure of synthesized nanoparticles?

A13: Research indicates that this compound can indirectly affect the crystalline structure of nanoparticles by influencing factors like reaction kinetics and growth mechanisms. [, , ]

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